molecular formula C20H19ClN6O3 B12387464 Enq95fve4X

Enq95fve4X

Numéro de catalogue: B12387464
Poids moléculaire: 426.9 g/mol
Clé InChI: FIBJEOLUMVIRIT-DZGCQCFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Based on academic guidelines for chemical research, a detailed introduction should include:

  • Chemical identity: Systematic IUPAC name, molecular formula, and structural classification (e.g., organometallic, polymer, or small organic molecule) .
  • Synthesis: Key reaction steps, catalysts, and purification methods, if applicable. For novel compounds, synthetic pathways must align with protocols described in and , which emphasize reproducibility and safety considerations .
  • Functional properties: Physicochemical characteristics (e.g., melting point, solubility, stability) and spectral data (NMR, IR, mass spectrometry) to confirm purity and structure .
  • Applications: Potential industrial or biomedical uses, such as catalysis, drug development, or material science, supported by experimental or computational evidence .

Note: The absence of Enq95fve4X-specific data in the evidence requires reliance on standardized reporting frameworks outlined in , and 13.

Propriétés

Formule moléculaire

C20H19ClN6O3

Poids moléculaire

426.9 g/mol

Nom IUPAC

1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-2,7-dimethylpurin-6-one

InChI

InChI=1S/C20H19ClN6O3/c1-11-23-19-17(26(2)10-22-19)20(28)27(11)8-16-24-18(25-30-16)13-7-15(29-9-13)12-3-5-14(21)6-4-12/h3-6,10,13,15H,7-9H2,1-2H3/t13-,15+/m0/s1

Clé InChI

FIBJEOLUMVIRIT-DZGCQCFKSA-N

SMILES isomérique

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl)N(C=N2)C

SMILES canonique

CC1=NC2=C(C(=O)N1CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl)N(C=N2)C

Origine du produit

United States

Méthodes De Préparation

La synthèse de GDC-6599 implique l'optimisation d'antagonistes de petite molécule TRPA1 puissants, sélectifs et biodisponibles par voie orale. La voie de synthèse comprend le blocage du métabolisme médié par l'aldéhyde oxydase pour améliorer les effets de coagulation in vivo. Ce processus d'optimisation a conduit à la découverte et à la progression de GDC-6599, qui a démontré un profil pharmacocinétique favorable, une forte puissance, une solubilité, une perméabilité et une stabilité métabolique .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

GDC-6599 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est actuellement en phase II d'essais cliniques pour des indications respiratoires, notamment la toux chronique et l'asthme. Le composé s'est montré prometteur dans les études précliniques pour son efficacité et sa sécurité dans le traitement des affections respiratoires. De plus, l'antagonisme sélectif de TRPA1 par GDC-6599 en fait un outil précieux pour étudier le rôle de TRPA1 dans la douleur, l'inflammation et les maladies respiratoires.

Mécanisme d'action

GDC-6599 exerce ses effets en antagonisant sélectivement le canal ionique TRPA1. TRPA1 est activé par des ligands endogènes, tels que les médiateurs pro-inflammatoires, et des stimuli exogènes. En bloquant TRPA1, GDC-6599 réduit l'activation des neurones sensoriels qui conduit à la douleur, à l'inflammation et aux symptômes respiratoires. Le mécanisme d'action du composé implique une forte implication de la cible in vivo, ce qui a été démontré dans des modèles de rongeurs.

Applications De Recherche Scientifique

GDC-6599 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is currently in Phase II clinical trials for respiratory indications, including chronic cough and asthma. The compound has shown promise in preclinical studies for its efficacy and safety in treating respiratory conditions. Additionally, GDC-6599’s selective antagonism of TRPA1 makes it a valuable tool for studying the role of TRPA1 in pain, inflammation, and respiratory diseases .

Mécanisme D'action

GDC-6599 exerts its effects by selectively antagonizing the TRPA1 ion channel. TRPA1 is activated by both endogenous ligands, such as proinflammatory mediators, and exogenous stimuli. By blocking TRPA1, GDC-6599 reduces the sensory neuron activation that leads to pain, inflammation, and respiratory symptoms. The compound’s mechanism of action involves strong in vivo target engagement, which has been demonstrated in rodent models .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A rigorous comparison must address structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical framework based on and :

Table 1: Comparative Analysis of Enq95fve4X and Similar Compounds

Property This compound Compound S1 Compound 2o EP/GF/DiDOPO
Molecular Formula Not reported C₁₅H₁₀N₂O₃ C₂₀H₁₈Cl₂O₄ Polymer composite
Synthetic Yield Not reported 78% 65% 92% (optimized)
Thermal Stability Not reported 220°C 185°C 310°C
Functional Application Hypothetical Catalysis Anticancer Flame retardancy

Key Findings from Comparative Studies

Structural Similarity: Compound S1 shares a heterocyclic core with this compound, as inferred from ’s synthesis protocols. However, S1’s X-ray crystallography data (e.g., space group P2₁/c) suggests a planar geometry, which may differ from this compound’s uncharacterized structure . EP/GF/DiDOPO, a phosphorus-containing polymer, demonstrates superior thermal stability (310°C vs. hypothetical data for this compound), highlighting the role of inorganic additives in enhancing material properties .

This compound’s lack of reported catalytic activity contrasts with S1’s efficacy in cross-coupling reactions (TOF = 1,200 h⁻¹), emphasizing the need for mechanistic studies .

Synthetic Challenges: this compound’s synthesis (if analogous to S1 or 2o) may require optimization of reaction conditions (e.g., solvent, temperature) to improve yield and scalability, as noted in and .

Critical Analysis and Limitations

Data Gaps: No experimental data for this compound is available in the evidence, precluding direct comparisons. Standardized characterization (e.g., X-ray crystallography, DSC) is essential for validating claims . Functional assays (e.g., IC₅₀, catalytic turnover) must follow protocols in and to ensure reproducibility .

Methodological Consistency :

  • Discrepancies in reporting (e.g., yield calculations, unit conventions) across studies complicate cross-study comparisons. Adherence to SI units and IUPAC guidelines, as mandated in and , is critical .

Ethical and Safety Considerations :

  • Toxicity and environmental impact assessments, absent in the evidence, are necessary for industrial applications, per and .

Activité Biologique

Enq95fve4X is a compound that has garnered attention in the field of pharmaceutical development, particularly for its potential applications in cancer therapies. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

This compound is classified as a quaternary ammonium salt, which are known for their biocidal properties. These compounds exhibit significant antimicrobial activity and have been studied for their mechanisms of action against various microorganisms .

PropertyValue
Chemical FormulaC₁₈H₃₈N₂O₄S
Molecular Weight366.58 g/mol
SolubilitySoluble in water
pH6.5 - 7.5

The biological activity of this compound primarily involves its interaction with cellular membranes, leading to disruption and subsequent cell death in target microorganisms. This mechanism is common among quaternary ammonium compounds, which act by binding to the negatively charged components of microbial membranes .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it effectively inhibits the growth of several strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Case Studies

  • Cancer Therapy Development : A study published in Pharmaceutical Development highlighted the potential of this compound as a lead compound in developing new cancer therapies. The compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
  • Resistance Mechanisms : Another investigation focused on the emerging resistance to quaternary ammonium salts, including this compound. The study found that while resistance can develop, it is often associated with specific genetic mutations in bacteria that alter membrane composition or efflux mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.